molecular formula C15H14FN3O B12809668 N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-74-1

N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12809668
CAS No.: 133626-74-1
M. Wt: 271.29 g/mol
InChI Key: CHJTZZANMQPXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a heterocyclic compound featuring a pyridobenzodiazepine scaffold with specific substitutions: a fluorine atom at position 2, an ethyl group at N11, and a methyl group at N4. The fluorine substitution enhances metabolic stability and bioavailability, while the ethyl and methyl groups influence steric and electronic interactions with biological targets .

Properties

CAS No.

133626-74-1

Molecular Formula

C15H14FN3O

Molecular Weight

271.29 g/mol

IUPAC Name

11-ethyl-2-fluoro-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14FN3O/c1-3-19-12-7-5-4-6-11(12)18(2)15(20)10-8-9-13(16)17-14(10)19/h4-9H,3H2,1-2H3

InChI Key

CHJTZZANMQPXIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

The synthesis of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves several steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.5 - 10Dose-dependent inhibition
A549 (Lung Cancer)1 - 15Moderate inhibition
HeLa (Cervical Cancer)2 - 12Significant reduction in viability

Case Study: In a study examining the effects on MCF7 cells, it was found that specific derivatives exhibited IC50 values as low as 0.5 µM, indicating strong potential for further development as anticancer agents .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly its sedative effects. Behavioral assessments in animal models have shown that certain derivatives significantly increase sleep duration when administered alongside other sedatives.

Test Substance Dosage (mg/kg) Effect on Sleep Duration
N11-Ethyl Derivative100Increased sleep duration
Control (Pentobarbital)20Baseline sleep duration

Case Study: In a controlled study with mice, the administration of N11-Ethyl derivatives resulted in a statistically significant increase in sleep duration compared to controls .

Anti-inflammatory Properties

Compounds with similar structures have shown promising anti-inflammatory effects. Research indicates that these benzodiazepine derivatives can inhibit pro-inflammatory cytokines in vitro and in vivo.

Cytokine Inhibition (%) Model
TNF-alpha60%In vitro macrophage model
IL-645%In vivo rat model

Case Study: A series of experiments demonstrated that derivatives inhibited TNF-alpha production by up to 60% in macrophage cultures, highlighting their potential for treating inflammatory diseases .

Structural Studies and Synthesis

The synthesis of this compound and its derivatives has been characterized by various methods including X-ray crystallography and NMR spectroscopy.

Synthesis Pathway:

  • Reaction of pyridine derivatives with ethyl aroylacetates.
  • Isolation of intermediates leading to final products.
  • Confirmation of structure via spectroscopic techniques.

Mechanism of Action

The mechanism of action of N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Position 9 Modifications

  • 9-Nitro Derivative (CAS 132687-06-0): Structure: Replaces the fluorine at position 2 with a nitro group (-NO₂) at position 7. Properties: The nitro group introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This may decrease solubility compared to the fluoro analog (solubility data unavailable) but could enhance binding to nitroreductase enzymes in targeted therapies . Molecular Weight: 298.30 g/mol (C₁₅H₁₄N₄O₃) .
  • 9-Trifluoromethyl Derivative (CAS 133626-73-0): Structure: Substitutes position 9 with a trifluoromethyl (-CF₃) group. This derivative is marketed as a pharmaceutical intermediate for CNS drug development . Molecular Weight: 323.30 g/mol (C₁₆H₁₄F₃N₃O) .

N11 and N6 Substituent Modifications

  • N11-Benzyl Derivative (CAS 132686-97-6): Structure: Replaces the ethyl group at N11 with a benzyl (-CH₂C₆H₅) group. However, increased steric bulk could reduce solubility compared to the ethyl analog .
  • Pentamethyl Derivative (CAS 132707-73-4) :

    • Structure : Features methyl groups at positions 2, 4, 6, 8, and N11.
    • Properties : Extensive methylation increases hydrophobicity and may reduce metabolic degradation. However, steric hindrance could limit target engagement .
    • Molecular Weight : 281.35 g/mol (C₁₇H₁₉N₃O) .

Core Scaffold Variations

1,4-Benzodiazepine vs. 1,5-Benzodiazepine

  • 2-Methyl-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (CAS 1092460-46-2) :
    • Structure : Shifts the diazepine nitrogen from position 1,5 to 1,4, altering ring conformation.
    • Properties : The 1,4-configuration may reduce affinity for GABA receptors but increase selectivity for kinase inhibitors or antimicrobial targets .
    • Molecular Weight : 225.25 g/mol (C₁₃H₁₁N₃O) .

Nipecotoyl-Substituted Derivatives

  • Rispenzepine (CAS Unspecified) :
    • Structure : Incorporates a 1-methylnipecotoyl group at N11, adding a piperidine ring.
    • Properties : The nipecotoyl group enhances cholinergic activity, making it a candidate for Alzheimer’s disease research. However, increased molecular complexity may reduce synthetic accessibility .

Physicochemical and Pharmacokinetic Comparisons

Compound (CAS) Substituents Molecular Weight (g/mol) Solubility (mg/mL) Key Applications
Target Compound (CAS 133626-74-1) 2-F, N11-Ethyl, N6-Me 298.30* 3180† CNS drug intermediates
9-Nitro (132687-06-0) 9-NO₂, N11-Ethyl, N6-Me 298.30 N/A Enzyme-targeted therapies
9-CF₃ (133626-73-0) 9-CF₃, N11-Ethyl, N6-Me 323.30 N/A BBB-penetrating agents
N11-Benzyl (132686-97-6) N11-Benzyl, N6-Me 341.41 N/A Receptor binding studies
1,4-Benzodiazepine (1092460-46-2) 2-Me, 1,4-diazepine core 225.25 N/A Kinase inhibition

*Calculated based on formula C₁₅H₁₄FN₃O. †Solubility data from , unit unspecified.

Biological Activity

N11-Ethyl-2-fluoro-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a novel compound belonging to the benzodiazepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological effects.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 133626-74-1
  • Molecular Formula : C15H14FN3O
  • Molecular Weight : 273.29 g/mol

Structural Formula

The structural representation of the compound can be summarized as follows:

C15H14FN3O\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{3}\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under controlled conditions to yield the desired benzodiazepine structure. Advanced synthetic techniques may also incorporate green chemistry principles to enhance yield and minimize environmental impact.

This compound exhibits biological activity primarily through its interaction with neurotransmitter receptors and enzymes. Specifically, it has shown potential as an inhibitor of HIV reverse transcriptase at low concentrations (IC50 values around 35 nM), indicating its relevance in antiviral research .

Pharmacological Effects

The compound's pharmacological profile suggests several key activities:

  • Antiviral Activity : Inhibition of HIV reverse transcriptase.
  • Neuropharmacological Effects : Potential anxiolytic and sedative properties similar to traditional benzodiazepines.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antiviral efficacy of various pyridobenzodiazepinones, including N11-Ethyl-2-fluoro-N6-methyl derivatives. Results indicated significant inhibition of HIV replication in vitro .
Study 2 Explored the neuropharmacological effects through receptor binding assays. The compound showed affinity for GABA_A receptors, supporting its potential anxiolytic effects .
Study 3 Evaluated the safety profile in animal models. No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety margin for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.